4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.32 g/mol . This compound features a piperazine ring substituted with a pyrimidine group and a butanol chain. It is commonly used as a building block in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol typically involves the reaction of 1-(2-pyrimidinyl)piperazine with 4-chlorobutan-1-ol under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with potassium carbonate or triethylamine as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A precursor in the synthesis of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol.
4-(2-Pyrimidinyl)-1-piperazinebutanamine: A structurally similar compound with different functional groups.
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butylamine: Another related compound with an amine group instead of a hydroxyl group .
Uniqueness
This compound is unique due to its combination of a pyrimidine ring, a piperazine ring, and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-11-2-1-6-15-7-9-16(10-8-15)12-13-4-3-5-14-12/h3-5,17H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJGPLUNCMJVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCO)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.